Ácido trans-ciclobutano-1,2-dicarboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of trans-Cyclobutane-1,2-dicarboxylic acid and its derivatives often involves stereocontrolled methodologies to achieve the desired configurations. For instance, a scalable synthesis was achieved by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid, leading to β-truxinic acid (CBDA-4), showcasing the compound's potential as a building block for thermally recyclable materials (Amjaour et al., 2018). Additionally, derivatives such as amino cyclobutane carboxylic acids have been synthesized through various routes, including photochemical reactions and enantiodivergent synthetic sequences, highlighting the compound's versatility in stereocontrolled synthesis (Izquierdo et al., 2005).

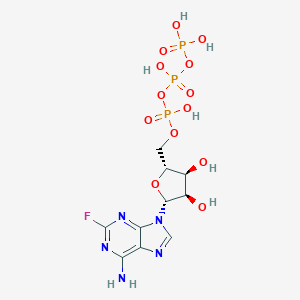

Molecular Structure Analysis

The molecular structure of trans-Cyclobutane-1,2-dicarboxylic acid derivatives often exhibits a high degree of rigidity and conformational stability. This stability is attributed to the cyclobutane ring, which acts as a structure-promoting unit. NMR structural studies and DFT theoretical calculations have evidenced the formation of strong intramolecular hydrogen bonds, leading to cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules both in solution and in the gas phase (Izquierdo et al., 2005).

Chemical Reactions and Properties

Trans-Cyclobutane-1,2-dicarboxylic acid and its derivatives participate in a variety of chemical reactions, including [2+2] cycloaddition reactions, which have been employed to synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities in a stereoselective manner (Kole et al., 2010). These reactions are critical for the synthesis of rigid beta-peptides and other molecules with conformational restrictions.

Physical Properties Analysis

The physical properties of trans-Cyclobutane-1,2-dicarboxylic acid derivatives, such as solubility, melting points, and crystal structures, are influenced by their rigid molecular frameworks. The X-ray crystal structure of CBDA-4 was determined for the first time, revealing insights into the compound's structural integrity and potential for creating thermally recyclable materials (Amjaour et al., 2018).

Chemical Properties Analysis

The chemical properties of trans-Cyclobutane-1,2-dicarboxylic acid derivatives, including reactivity, stability, and functional group transformations, are crucial for their application in synthetic chemistry. The cyclobutane ring's ability to undergo cleavage upon heating suggests its utility in the development of degradable materials and as a precursor for further chemical modifications (Amjaour et al., 2018).

Aplicaciones Científicas De Investigación

Producción de polímeros

El ácido trans-ciclobutano-1,2-dicarboxílico se utiliza ampliamente en la producción de polímeros . Sirve como intermedio en la síntesis de polímeros, especialmente cuando se requiere un monómero con dos grupos carboxilo .

Aplicaciones farmacéuticas

Este compuesto es un componente clave de varios productos farmacéuticos . Por ejemplo, se utiliza en la producción de metformina, un medicamento utilizado para tratar la diabetes .

Aplicaciones industriales

Debido a su utilidad y versatilidad, el ácido trans-ciclobutano-1,2-dicarboxílico se produce a gran escala . Generalmente se sintetiza mediante la reacción de ciclobutanol y anhídrido maleico, seguida de la hidrólisis del anhídrido .

Análisis conformacional

La estructura y las características únicas del ácido trans-ciclobutano-1,2-dicarboxílico lo convierten en una molécula atractiva para los investigadores interesados en explorar compuestos cíclicos . Se ha utilizado en varios estudios relacionados con el análisis conformacional .

Estudios de reactividad

El ácido trans-ciclobutano-1,2-dicarboxílico también se ha utilizado en estudios relacionados con la reactividad . Su estructura única permite a los investigadores explorar cómo interactúa con otros compuestos y con el medio ambiente

Safety and Hazards

Trans-Cyclobutane-1,2-dicarboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Trans-Cyclobutane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C6H8O4 The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .

Mode of Action

It is known that the interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .

Biochemical Pathways

It is known that the cyclobutane ring in cbda-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Action Environment

It is known that the cyclobutane ring in cbda-4 was cleaved upon heating, suggesting that temperature could be a significant environmental factor influencing its action .

Propiedades

IUPAC Name |

(1R,2R)-cyclobutane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSAGCZZQKACKE-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031207 | |

| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1124-13-6 | |

| Record name | (±)-trans-1,2-Cyclobutanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclobutane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)

![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)